N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
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Overview
Description
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a diarylmethane.
Scientific Research Applications
Calcium-Channel-Blocking and Antihypertensive Activity
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide and related compounds have been synthesized and evaluated for their calcium-channel-blocking activity. These compounds have shown potential as antihypertensive agents, particularly those with fluoro substituents, demonstrating significant blood pressure reduction in spontaneously hypertensive rats (Shanklin et al., 1991).
Dopamine Transporter (DAT) Specific Ligands
Compounds structurally related to this compound have been developed as dopamine transporter (DAT)-specific ligands. These have shown high potency and selectivity for the DAT, making them potential candidates for pharmacotherapy in conditions like cocaine dependence (Dutta et al., 1998).
Neurotransmitter Uptake and Release Inhibition
Similar compounds have been tested for their effects on neurotransmitter uptake and release, demonstrating potent inhibition of serotonin, noradrenaline, and dopamine uptake. Some of these compounds have also shown the ability to increase the release of serotonin and dopamine, albeit less potently than other agents like fenfluramine or amphetamine (Pettersson, 1995).
Small Molecule Motilin Receptor Agonists
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound with a similar structure, has been identified as a novel small molecule motilin receptor agonist, demonstrating potentiation of neuronal-mediated contractions in isolated gastric antrum tissue (Westaway et al., 2009).
Neuropeptide Y Y2 Receptor Antagonists
The compound has also contributed to the development of highly potent and selective small molecule neuropeptide Y Y2 receptor antagonists, with significant implications in various physiological processes (Mittapalli et al., 2012).
Antimycobacterial Properties
Related compounds have been synthesized and evaluated for their antimycobacterial properties. Certain derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (Kumar et al., 2008).
Dopamine Uptake Inhibitors
Novel diphenyl piperazine derivatives have been developed as potent dopamine uptake inhibitors, showing high binding affinities for the dopamine transporter. This suggests potential applications in neurological disorders (Kimura et al., 2003).
Properties
Molecular Formula |
C25H25FN2OS |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C25H25FN2OS/c26-22-11-13-23(14-12-22)27-24(30)28-17-15-21(16-18-28)25(29,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,21,29H,15-18H2,(H,27,30) |
InChI Key |
JBUXRUXZYAAPOI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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